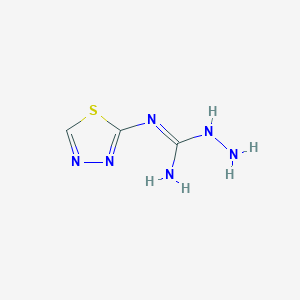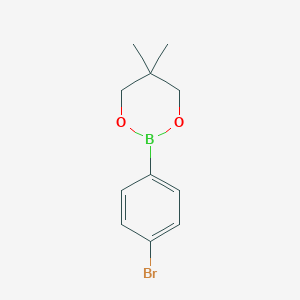
4-(Pyridin-4-yl)but-3-yn-1-ol
Vue d'ensemble
Description
4-(Pyridin-4-yl)but-3-yn-1-ol is an organic compound with the molecular formula C9H9NO. It features a pyridine ring attached to a butynol chain, making it a versatile molecule in organic synthesis and various scientific research applications.
Applications De Recherche Scientifique
4-(Pyridin-4-yl)but-3-yn-1-ol is utilized in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol typically involves the following steps:
Starting Materials: Pyridine and propargyl alcohol.
Reaction: The reaction between pyridine and propargyl alcohol is catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-4-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Pyridine-4-carboxylic acid.
Reduction: 4-(Pyridin-4-yl)butan-1-ol.
Substitution: 4-(Pyridin-4-yl)but-3-yn-1-chloride.
Mécanisme D'action
The mechanism by which 4-(Pyridin-4-yl)but-3-yn-1-ol exerts its effects depends on its application:
Biochemical Assays: Acts as a ligand binding to specific proteins or enzymes, altering their activity.
Therapeutic Applications: May interact with cellular targets such as receptors or enzymes, modulating biological pathways involved in inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Pyridin-3-yl)but-3-yn-1-ol
- 4-(Pyridin-2-yl)but-3-yn-1-ol
- 4-(Pyridin-4-yl)butan-1-ol
Uniqueness
4-(Pyridin-4-yl)but-3-yn-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties compared to its isomers and analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Propriétés
IUPAC Name |
4-pyridin-4-ylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXIXEAYMBFYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)



